molecular formula C7H8ClIN2 B8455584 2-chloro-N-ethyl-5-iodopyridin-4-amine

2-chloro-N-ethyl-5-iodopyridin-4-amine

Cat. No.: B8455584
M. Wt: 282.51 g/mol
InChI Key: WZTRMPRPJQWHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-5-iodopyridin-4-amine is a useful research compound. Its molecular formula is C7H8ClIN2 and its molecular weight is 282.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

2-chloro-N-ethyl-5-iodopyridin-4-amine

InChI

InChI=1S/C7H8ClIN2/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2H2,1H3,(H,10,11)

InChI Key

WZTRMPRPJQWHSA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-iodopyridin-4-amine (262 mg, 1.03 mmol), excess paraformaldehyde (618 mg, 21 mmol) and AcOH (10.3 mL) was stirred at 40° C. for 15 minutes, followed by addition of excess sodium triacetoxyborohydride (4.8 g, 23 mmol). After stirring for 2.5 hours, further paraformaldehyde (236 mg, 7.86 mmol) and sodium triacetoxyborohydride (1.83 g, 8.63 mmol) were added. After 18 hours, the mixture was diluted with water and basified with NaHCO3. The mixture was extracted with EtOAc (3×30 mL). The combined organic extracts were dried and evaporated onto silica. Gradient chromatography, eluting with 5-10% EtOH: CH2Cl2 over 17 column volume, gave 2-chloro-N-ethyl-5-iodopyridin-4-amine (291 mg, 1.03 mmol, 100% yield). LC-MS (LCT, 3.5 minutes) Rt=2.56 minutes; m/z (ESI) 282 (M+H). The material was reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole following General Procedure i to give 2-chloro-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine.
Quantity
262 mg
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reactant
Reaction Step One
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618 mg
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reactant
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10.3 mL
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reactant
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4.8 g
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reactant
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236 mg
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reactant
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1.83 g
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reactant
Reaction Step Three
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solvent
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